
1-(2-Naphthyl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)cyclobutanecarboxylic Acid is an organic compound with the molecular formula C15H14O2 This compound features a cyclobutane ring attached to a naphthyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This process typically requires heating the precursor compound to induce the loss of a carbon dioxide molecule, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and decarboxylation reactions can be applied on a larger scale. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Scientific Research Applications
1-(2-Naphthyl)cyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s structural properties make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)cyclobutanecarboxylic Acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its binding to biological molecules. Additionally, the naphthyl group can engage in π-π interactions with aromatic residues in proteins, affecting the compound’s overall activity.
Comparison with Similar Compounds
Cyclobutanecarboxylic Acid: A simpler analog with a cyclobutane ring and a carboxylic acid group.
2-Naphthoic Acid: Contains a naphthyl group and a carboxylic acid group but lacks the cyclobutane ring.
Naphthalene Derivatives: Various naphthalene-based compounds with different functional groups and structural modifications.
Uniqueness: 1-(2-Naphthyl)cyclobutanecarboxylic Acid is unique due to its combination of a cyclobutane ring and a naphthyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-naphthalen-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(8-3-9-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2,(H,16,17) |
InChI Key |
MOLBQWSJJFUBET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11721867.png)
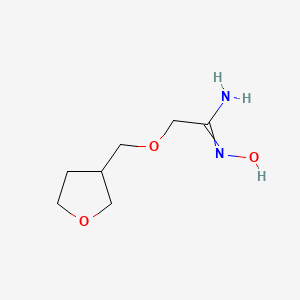
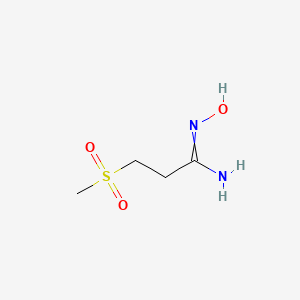


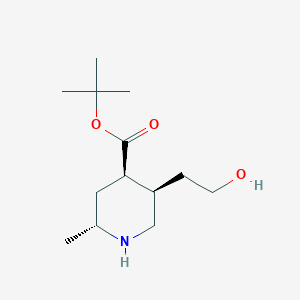
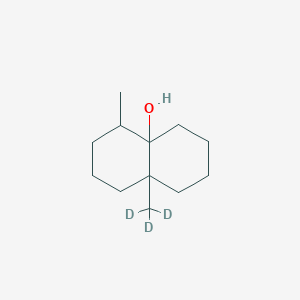
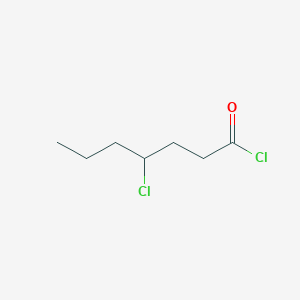
![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)
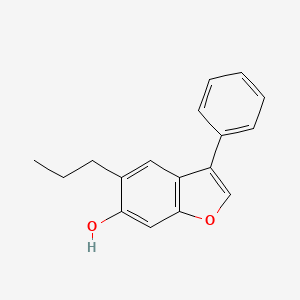

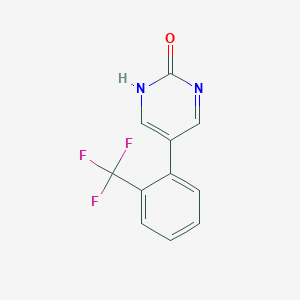
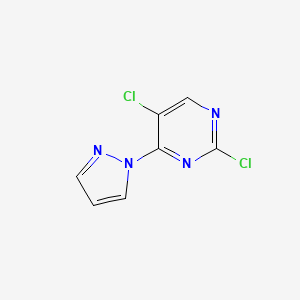
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)
